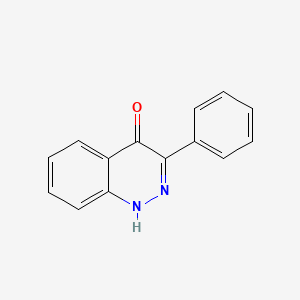

3-phenyl-1H-cinnolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-phenyl-1H-cinnolin-4-one |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-16-13(14)10-6-2-1-3-7-10/h1-9H,(H,15,17) |

InChI Key |

DCVQXYWIIQWVKR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NNC3=CC=CC=C3C2=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 1h Cinnolin 4 One and Its Derivatives

Modern Synthetic Strategies and Advances

Intramolecular Cyclization Approaches

Intramolecular cyclization remains a cornerstone for the synthesis of cinnoline (B1195905) and its derivatives. These methods typically involve the formation of a key nitrogen-nitrogen bond or a carbon-carbon bond to construct the heterocyclic ring system from a suitably functionalized acyclic precursor.

Another significant approach is the Borsche-Witte cyclization (also referred to as the Borsche cinnoline synthesis), which utilizes the condensation of arylhydrazones with appropriate carbonyl compounds followed by an acid-catalyzed cyclization. wikipedia.orghandwiki.org For the synthesis of 3-phenyl-1H-cinnolin-4-one, this could involve the cyclization of a hydrazone derived from a 2-acyl aniline (B41778) derivative.

Other notable intramolecular cyclization strategies include:

The cyclization of arylhydrazono-cyanoacetanilides. researchgate.net

Acid-catalyzed cyclization of 3-oxo-3-aryl-2-arylhydrazonopropanals. researchgate.net

The Neber-Bossel method , traditionally used for synthesizing 3-hydroxycinnolines, involves the diazotization of (2-aminophenyl)hydroxyacetates followed by reduction and cyclization in hydrochloric acid. ijariit.com

Recent methods have explored the cyclization of 3-substituted isoindolin-1-ones, which can be rearranged into cinnoline derivatives upon heating in a methanolic potassium hydroxide (B78521) solution. acs.orgnih.gov

These varied cyclization methods are summarized in the table below, highlighting the diversity of precursors available for constructing the cinnolinone scaffold.

| Cyclization Method | Precursor Type | Key Transformation | Reference(s) |

| Richter Synthesis | o-Aminoarylpropiolic acids / o-Aminoarylacetylenes | Diazotization followed by intramolecular cyclization | drugfuture.comijariit.comresearchgate.netresearchgate.net |

| Borsche-Witte Synthesis | Arylhydrazones of α-ketoesters | Acid-catalyzed cyclization | wikipedia.orghandwiki.org |

| From Isoindolin-1-ones | 3-Substituted isoindolin-1-ones | Base-catalyzed rearrangement and cyclization | acs.orgnih.gov |

| Neber-Bossel Method | (2-Aminophenyl)hydroxyacetates | Diazotization, reduction, and acid-catalyzed cyclization | ijariit.com |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. organic-chemistry.orgconicet.gov.arresearchgate.net While specific MCRs dedicated solely to this compound are not extensively documented, the principles of MCRs can be applied to construct precursors for subsequent cyclization or to build the heterocyclic ring in a one-pot fashion.

For instance, a hypothetical MCR approach could involve the reaction of a hydrazine (B178648), a β-ketoester, and an aldehyde, a strategy common for synthesizing other dihydropyrimidine (B8664642) and pyrazolone (B3327878) heterocycles. researchgate.netnih.gov Adapting such a strategy could lead to a highly functionalized intermediate primed for cyclization into the cinnolinone core. The development of novel MCRs for cinnolinone synthesis represents a promising area for future research, aiming to streamline the synthetic process and enhance molecular diversity.

Palladium-Catalyzed Heck Reactions for Cinnolinone Annulation

Modern transition-metal catalysis has provided powerful tools for heterocycle synthesis. The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, has been ingeniously applied to the annulation of the cinnolinone ring system. organic-chemistry.org This strategy typically involves an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a vinyl or aryl halide onto a tethered double bond. rsc.orgsioc-journal.cn

One documented approach involves the intramolecular cyclization of iodobenzamides. ijper.org In this synthesis, a suitably substituted 2-iodobenzamide, which can be prepared from the corresponding acid chloride and an amine, undergoes a Pd-catalyzed cyclization to form the C3-C4 bond of the cinnolinone ring. This method is valuable for its functional group tolerance and the ability to introduce substituents on the phenyl ring at the 3-position. The general catalytic cycle for a Heck reaction involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. mdpi.comdiva-portal.org

| Reaction Type | Substrate | Catalyst System (Typical) | Key Step | Reference(s) |

| Intramolecular Heck Reaction | o-Iodobenzamides | Pd(OAc)₂, PPh₃, Base | Pd-catalyzed C-C bond formation | ijper.org |

Green Chemistry Approaches to Cinnolinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. researchgate.net For cinnolinone synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

While specific green syntheses for this compound are still emerging, general green chemistry techniques can be applied to existing methods. For example, replacing traditional organic solvents with water or employing solvent-free reaction conditions can significantly reduce the environmental impact. researchgate.netresearchgate.net The use of recyclable, heterogeneous catalysts, such as silica-supported acid catalysts, can also contribute to a greener synthetic process. researchgate.net The development of one-pot syntheses and multi-component reactions, as discussed earlier, also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methods. The formation of the this compound ring system has been the subject of several mechanistic studies, particularly for the classical cyclization routes.

Proposed Reaction Mechanisms

The Richter cyclization is proposed to proceed through the formation of an o-alkynylarenediazonium salt. researchgate.net This highly reactive intermediate is believed to be attacked by a nucleophile (such as water or a halide ion) at the alkyne carbon, initiating the cyclization cascade that leads to the 4-substituted cinnoline product. researchgate.net The competition between different nucleophiles present in the reaction mixture can lead to a mixture of products, such as 4-halocinnolines and 4-cinnolinones. researchgate.net

The mechanism of the Borsche-Witte cyclization is thought to be analogous to the well-known Fischer indole (B1671886) synthesis. handwiki.org It likely involves an acid-catalyzed tautomerization of the arylhydrazone to an enehydrazine intermediate. This is followed by a nih.govnih.gov-sigmatropic rearrangement, which forms a new C-C bond. Subsequent aromatization with the elimination of ammonia (B1221849) yields the final tetrahydrocarbazole product in the case of carbazole (B46965) synthesis, and a similar pathway can be envisioned for cinnolinone formation from appropriate precursors. handwiki.org

For the cyclization of 3-substituted isoindolin-1-ones , a proposed mechanism involves the base-catalyzed attack of an aniline nitrogen's lone pair onto the carbonyl group of the isoindolinone. acs.orgnih.gov The resulting alkoxide intermediate then attacks the cyano group, leading to a cyclic intermediate that rearranges to form the final cinnoline or benzotriazine product. acs.orgnih.gov

Intermediates Identification and Characterization

The direct observation and characterization of reactive intermediates are often challenging but provide invaluable insight into reaction mechanisms.

In the Richter cyclization , the key intermediate is the 2-alkynylphenyl diazonium ion . researchgate.net While typically transient and not isolated, its existence is inferred from the products formed and by trapping experiments. The use of triazenes as masked diazonium ions has allowed for more controlled generation and reaction of this intermediate, providing further evidence for its role in the cyclization. researchgate.net

In the Borsche-Witte cyclization , the proposed enehydrazine and the subsequent di-imine intermediate from the sigmatropic rearrangement are central to the mechanism. handwiki.org Their presence is supported by analogy to the extensively studied Fischer indole synthesis, though direct spectroscopic observation in the context of cinnolinone synthesis is not widely reported.

For the rearrangement of isoindolin-1-ones , cyclic intermediates formed after the initial nucleophilic attack have been postulated. acs.orgnih.gov The characterization of these intermediates, potentially through low-temperature NMR studies or by designing systems where the intermediate is more stable, would be necessary to fully elucidate the reaction pathway.

Chemical Reactivity and Derivatization Strategies of 3 Phenyl 1h Cinnolin 4 One

Functional Group Transformations

The key functional groups of 3-phenyl-1H-cinnolin-4-one, the N-H group at the N-1 position and the carbonyl group at C-4, are the primary sites for initial transformations.

The nitrogen atom at the N-1 position can be readily functionalized through acylation reactions. For instance, treatment of 3-substituted-cinnolin-4(1H)-ones with acyl chlorides, such as m-toluoyl chloride, in the presence of a base like triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2), yields the corresponding N-aroyl-cinnolinone derivatives. researchgate.netnih.gov This N-acylation is a critical step in creating prodrugs or modifying the electronic properties of the cinnoline (B1195905) ring system. nih.gov

Another important transformation involves the protection of functional groups at the C-3 position. For example, a 3-(hydroxymethyl)cinnolin-4(1H)-one can be protected by reacting it with 3,4-dihydro-2H-pyran in the presence of ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) to form a tetrahydropyranyl (THP) ether. nih.gov This protected intermediate can then undergo N-acylation, followed by deprotection using trifluoroacetic acid to yield the final N-acylated product with a free hydroxyl group. nih.gov

The carbonyl group at C-4 can also be a target for modification. While less common for this specific parent compound, related cinnolinones can undergo reactions to convert the C=O group into other functionalities. For example, treatment with reagents like phosphorus pentasulfide (P2S5) can convert the ketone into a thione. researchgate.net Additionally, reaction with phosphorus oxychloride (POCl3) can transform the C-4-one into a 4-chloro-cinnoline derivative, which is a versatile intermediate for nucleophilic substitution reactions. researchgate.net

Substituent Effects on Reactivity

The reactivity of the this compound ring system is significantly influenced by the nature and position of substituents on both the cinnoline core and the C-3 phenyl ring. Substituents can alter the electron density of the heterocyclic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack and influencing the acidity of the N-H proton. libretexts.org

The effect of substituents on the benzene (B151609) part of the cinnoline core follows similar principles. For example, in the synthesis of 7-chloro-6-fluoro-3-[-3-substituted phenylprop-2-enoyl] cinnoline-4(3H)-one derivatives, the substituents on the benzaldehyde (B42025) used in the Claisen-Schmidt condensation influence the reaction yield and the properties of the resulting chalcone. ijariit.com The electronic nature of these substituents (e.g., chloro, methoxy, dimethylamino on the phenylprop-2-enoyl moiety) subsequently affects the cyclization reaction to form fused pyrazoline rings. ijariit.com

Annulation Reactions Leading to Fused Cinnolinone Systems

Annulation, or ring-fusion, reactions are powerful strategies to build complex polycyclic systems from the this compound core. These reactions significantly expand the structural diversity and can lead to compounds with novel biological profiles.

Pyrazoline rings can be fused to the cinnolinone scaffold, typically by first creating a chalcone-like intermediate. This is achieved through a Claisen-Schmidt condensation of an N-acylated 3-acetylcinnolin-4-one derivative with various aromatic benzaldehydes. The resulting α,β-unsaturated ketone (chalcone) then undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118), to yield the pyrazoline-fused cinnolinone system. ijariit.com

For example, 7-chloro-6-fluoro-3-acetylcinnoline-4(3H)-one can be condensed with substituted benzaldehydes to form the corresponding chalcones. Subsequent reaction with phenylhydrazine leads to the formation of 7-chloro-6-fluoro-3-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-4(3H)-one derivatives. ijariit.com The synthesis of pyrazolines from chalcones is a well-established and versatile method. orientjchem.orgijcrt.orgijfmr.comijpbs.come-journals.in

Table 1: Synthesis of Pyrazoline-Fused Cinnolinone Derivatives A representative reaction scheme starting from a related cinnolinone derivative.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Ref. |

|---|

The fusion of a pyrimidine (B1678525) ring to the cinnoline core results in pyrimido[5,4-c]cinnoline derivatives. These are typically synthesized from 4-amino-3-cyanocinnoline or (4-aminocinnolin-3-yl)methanone precursors. researchgate.netrroij.com For instance, reacting 4-amino-3-cinnolinecarbonitrile with reagents like formamide, formic acid, or thiourea (B124793) can lead to the formation of the fused pyrimidine ring. researchgate.net This annulation provides a route to tricyclic systems with an expanded nitrogen-rich heterocyclic core. rroij.comnih.gov

Table 2: Reagents for Pyrimido[5,4-c]cinnoline Synthesis

| Starting Cinnoline Derivative | Reagent | Resulting Fused System | Ref. |

|---|---|---|---|

| 4-Amino-3-cinnolinecarbonitrile | Formamide | Pyrimido[5,4-c]cinnoline | researchgate.net |

| 4-Amino-3-cinnolinecarbonitrile | Formic Acid | Pyrimido[5,4-c]cinnolin-4(3H)-one | researchgate.net |

Beyond pyrazolines and pyrimidines, other heterocyclic rings can be fused to the cinnolinone framework.

Pyrido[3,2-c]cinnolines: These fused systems can be synthesized by the cyclocondensation of (4-amino-cinnolin-3-yl)-phenyl-methanone with various active methylene (B1212753) compounds. For example, reaction with malononitrile, ethyl cyanoacetate, or diethyl malonate leads to differently substituted pyrido[3,2-c]cinnoline derivatives. researchgate.net

1H-Pyrazolo[4,3-c]cinnolines: These isomers are accessible through different cyclization strategies. Treating (4-aminocinnolin-3-yl)phenylmethanone with hydrazine hydrate (B1144303) results in the formation of 3-phenyl-1H-pyrazolo[4,3-c]cinnoline. researchgate.net

Indazolo[1,2-a]cinnolinones and Phthalazino[2,3-a]cinnolindiones: These complex fused systems can be synthesized using modern transition-metal-catalyzed C-H activation and annulation reactions. For example, a ruthenium-catalyzed cascade C-H functionalization/intramolecular annulation of N-phenylindazoles with sulfoxonium ylides has been developed to produce indazolo[1,2-a]cinnolinones. researchgate.net Similarly, rhodium or iridium-catalyzed reactions of 2-phenyl-2,3-dihydrophthalazine-1,4-diones can yield phthalazino[2,3-a]cinnoline derivatives. nih.govacs.orgresearchgate.net

Modification of the Phenyl Group at C-3 Position

While many syntheses build the cinnolinone core with a pre-functionalized phenyl group, direct modification of the C-3 phenyl ring on the pre-formed this compound is also a viable strategy. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be applied, although the reactivity would be influenced by the deactivating nature of the attached cinnolinone ring system.

A more controlled approach involves synthesizing derivatives with specific functionalities on the C-3 phenyl ring from the outset. This is often achieved by starting with a substituted 2-alkynyl aniline (B41778) in a Richter-type cyclization. researchgate.net For example, using a 2-(phenylethynyl)aniline with substituents on the phenyl ring allows for the direct incorporation of these groups into the final 3-phenyl-cinnolinone product. This method provides a reliable way to introduce a variety of substituents onto the C-3 phenyl group to systematically study structure-activity relationships. researchgate.netnih.gov

Derivatization at the N-1 and C-4 Positions

The this compound scaffold possesses two primary sites for derivatization: the nitrogen atom at the N-1 position and the carbonyl group at the C-4 position. The reactivity at these sites allows for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties.

The N-1 position, bearing a proton in the parent molecule, is readily susceptible to substitution reactions following deprotonation. This site is commonly targeted for alkylation and acylation to explore structure-activity relationships in various chemical studies. The interaction of this compound with alkylating agents, typically in the presence of a base such as sodium hydride (NaH), leads predominantly to the formation of N-1 substituted derivatives. researchgate.net This regioselectivity is a key feature in the synthetic strategies for this class of compounds.

Acylation at the N-1 position is another common derivatization strategy. For instance, the reaction of 3-phenylcinnolin-4(1H)-one with acylating agents like m-toluoyl chloride in the presence of a base such as triethylamine (Et₃N) in an anhydrous solvent like dichloromethane (CH₂Cl₂) yields the corresponding N-1 acylated product. nih.govtandfonline.com This reaction proceeds efficiently and allows for the introduction of various aryl and alkyl carbonyl moieties.

Table 1: Examples of N-1 Derivatization of 3-phenylcinnolin-4(1H)-one Analogs This table is interactive. Click on the headers to sort the data.

| Product Name | Substituent at N-1 | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one | m-toluoyl | m-toluoyl chloride, Et₃N, anhydrous CH₂Cl₂ | 22 | nih.govtandfonline.com |

| 1-(3-Methylbenzoyl)cinnolin-4(1H)-one | m-toluoyl | m-toluoyl chloride, Et₃N, anhydrous CH₂Cl₂ | 55 | nih.govtandfonline.com |

| 1-(3-Methylbenzoyl)-6-nitrocinnolin-4(1H)-one | m-toluoyl | m-toluoyl chloride, Et₃N, anhydrous CH₂Cl₂ | 18 | nih.govtandfonline.com |

The C-4 position, featuring a carbonyl group, is another key site for chemical modification. The lactam-like structure allows for reactions that alter this functionality. One significant transformation is the conversion of the 4-oxo group into a leaving group, such as a halogen. Treatment of cinnolin-4-ones with reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can convert the C-4 carbonyl into a C-4 chloro group. ijper.org This chloro-substituted cinnoline then becomes a versatile intermediate for nucleophilic substitution reactions.

Once halogenated, the C-4 position is activated for substitution by various nucleophiles. For example, a bromine atom at the C-4 position of a 6-arylcinnoline can be displaced by sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) to yield 4-azidocinnolines. mdpi.com This demonstrates the feasibility of introducing nitrogen-based functional groups at this position.

Furthermore, the C-4 position can be involved in ester formation. Molecular docking studies have identified inhibitors with an ester function at C-4. nih.govtandfonline.com An example is the synthesis of 3-chlorocinnolin-4-yl 3-methylbenzoate, which is formed as a byproduct during the acylation of 3-chlorocinnolin-4(1H)-one, indicating that O-acylation at the C-4 position can compete with N-acylation. nih.govtandfonline.com

Table 2: Examples of C-4 Derivatization of Cinnoline Scaffolds This table is interactive. Click on the headers to sort the data.

| Product Name | Substituent at C-4 | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-1-(3-methylbenzoyl)-cinnolin-4(1H)-one | Oxo (with Cl at C-3) | m-toluoyl chloride, Et₃N, anhydrous CH₂Cl₂ | 33 | nih.govtandfonline.com |

| 3-Chlorocinnolin-4-yl 3-methylbenzoate | 3-methylbenzoate ester (with Cl at C-3) | m-toluoyl chloride, Et₃N, anhydrous CH₂Cl₂ | 17 | nih.govtandfonline.com |

| 4-Azido-6-bromo-1-hexylcinnoline | Azido (B1232118) | Sodium azide, DMF | 84 | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 1h Cinnolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-phenyl-1H-cinnolin-4-one and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, the precise arrangement of atoms within the molecule can be determined. ipb.pt

¹H NMR Spectroscopy: In the ¹H NMR spectrum of cinnoline (B1195905) derivatives, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm). For instance, in 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one, the aromatic protons present a complex multiplet pattern between δ 7.42 and 8.71 ppm. nih.gov The NH proton of the cinnolinone ring, when present, is often observed as a broad singlet at a lower field, which can be confirmed by D₂O exchange. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the cinnolinone ring is characteristically found at a low field, often above 160 ppm. For example, in 1-(3-Methylbenzoyl)cinnolin-4(1H)-one, the two carbonyl carbons are observed at δ 171.15 and 171.25 ppm. nih.gov Aromatic carbons resonate in the range of δ 115-150 ppm. nih.govrsc.org The chemical shifts are sensitive to the electronic environment, with substituents on the phenyl and cinnoline rings causing predictable upfield or downfield shifts. ucl.ac.uk

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. preprints.org COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different fragments of the molecule. preprints.org For example, HMBC can be used to confirm the position of substituents on the phenyl and cinnoline rings by observing correlations between the substituent's protons and the carbons of the core structure.

Table 1: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one | 2.48 (s, 3H, CH₃), 7.42–8.71 (m, 12H, Ar-H) | 21.35 (CH₃), 118.77-140.11 (Ar-C), 171.15, 171.25 (C=O) | nih.gov |

| 3-Cyclopropylcinnolin-4(1H)-one | 0.95–1.04 (m, 4H, 2 × CH₂ cyclopropyl), 2.62–2.68 (m, 1H, CH cyclopropyl), 7.37–8.33 (m, 4H, Ar-H), 10.50 (br s, 1H, NH) | Not specified | nih.gov |

| 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | 1.17 (s, 6H, 2 × CH₃), 2.65 (s, 2H, CH₂), 3.32 (s, 2H, CH₂), 4.02 (s, 3H, OCH₃), 5.96 (bs, 1H, OH), 7.06-8.24 (m, 3H, Ar-H) | Not specified | growingscience.comgrowingscience.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govrsc.orgmdpi.com

In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For example, the ESI-MS spectrum of 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one shows a peak at m/z 341.12, corresponding to the protonated molecule [C₂₂H₁₆N₂O₂ + H]⁺. nih.gov This technique is particularly useful for confirming the molecular weight of the synthesized compounds. nih.gov

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. mdpi.commdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The observed mass is typically within a few parts per million (ppm) of the calculated mass for the proposed formula, providing strong evidence for the compound's identity. nih.gov

Table 2: Mass Spectrometry Data for Selected Cinnoline Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one | ESI | 340.37 [M]⁺ | 341.12 [M+H]⁺ | nih.gov |

| 3-Cyclopropylcinnolin-4(1H)-one | ESI | 186.21 [M]⁺ | 187.02 [M+H]⁺ | nih.gov |

| 3-Chloro-1-(3-methylbenzoyl)-cinnolin-4(1H)-one | ESI | 298.72 [M]⁺ | 300.05 [M+H]⁺ | nih.gov |

| (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone | FAB | 324.09 [M]⁺ | 324.09 [M]⁺, 326.09 [M+2]⁺ | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound derivatives, characteristic absorption bands are observed for the carbonyl (C=O) and other functional groups. mdpi.com

The C=O stretching vibration of the cinnolinone ring typically appears in the region of 1640-1680 cm⁻¹. nih.gov For instance, in 1-(3-Methylbenzoyl)cinnolin-4(1H)-one, the amide carbonyl stretch is observed at 1663 cm⁻¹, while an additional ester carbonyl stretch appears at 1723 cm⁻¹. nih.gov The presence of an N-H group in the cinnolinone ring gives rise to a stretching vibration in the range of 3100-3300 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O (Amide) | 1640 - 1680 | nih.gov |

| C=O (Ester) | 1720 - 1745 | nih.gov |

| N-H Stretch | 3100 - 3300 | rsc.org |

| Aromatic C-H Stretch | 3000 - 3100 | vscht.cz |

| Aromatic C=C Stretch | 1400 - 1600 | vscht.cz |

X-ray Crystallography for Solid-State Structure Determination

For a derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, single crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. growingscience.comgrowingscience.com The crystal structure confirms the connectivity of the atoms and reveals details about the planarity of the ring systems and the orientation of the substituents. growingscience.comresearchgate.net For instance, it was observed that the dimedone and pyridazine (B1198779) ring moieties are not coplanar. growingscience.com X-ray crystallography is also essential for establishing the stereochemistry of chiral derivatives. mdpi.com

Table 4: Crystallographic Data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₇H₁₈N₂O₃ | researchgate.net |

| Crystal System | Monoclinic | growingscience.comgrowingscience.comresearchgate.net |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 7.921(2) | growingscience.comresearchgate.net |

| b (Å) | 11.566(4) | growingscience.comresearchgate.net |

| c (Å) | 16.986(6) | growingscience.comresearchgate.net |

| β (°) | 107.338(5) | growingscience.comresearchgate.net |

| Volume (ų) | 1485.5(8) | growingscience.comresearchgate.net |

| Z | 4 | growingscience.comresearchgate.net |

High-Resolution Chromatographic and Separation Techniques

High-performance liquid chromatography (HPLC) is a crucial technique for the purification and analysis of this compound and its derivatives. sigmaaldrich.comsielc.com Reversed-phase HPLC, often using C18 columns, is commonly employed to separate the target compounds from reaction mixtures and to assess their purity. elsevierpure.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.com The detection is usually performed using a UV detector, as the aromatic nature of these compounds results in strong UV absorbance. sigmaaldrich.comresearchgate.net For the separation of enantiomers of chiral derivatives, specialized chiral columns, such as those based on macrocyclic glycopeptide antibiotics (e.g., CHIROBIOTIC R), can be utilized. sigmaaldrich.com

Purification of these compounds from reaction mixtures is often achieved through column chromatography on silica (B1680970) gel. nih.govmdpi.com The choice of eluent system, typically a mixture of non-polar and polar solvents like hexane/ethyl acetate (B1210297) or toluene/ethyl acetate, is optimized to achieve good separation of the desired product from byproducts and starting materials. nih.gov Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to guide the selection of the appropriate eluent for column chromatography. beilstein-journals.org

Computational and Theoretical Chemistry Studies of 3 Phenyl 1h Cinnolin 4 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of 3-phenyl-1H-cinnolin-4-one and its analogs. These methods provide a detailed understanding of molecular properties that govern their biological activity.

Researchers utilize DFT with basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry of cinnoline (B1195905) derivatives and compute various quantum chemical parameters. nih.govresearchgate.netnih.gov Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.gov For instance, a smaller energy gap suggests higher reactivity. nih.gov

In studies on related quinoline (B57606) and quinazolinone systems, DFT calculations have been used to determine global reactivity descriptors such as hardness (η) and softness (S). nih.gov A higher hardness value indicates greater stability, while a higher softness value points to increased reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to identify nucleophilic and electrophilic sites within the molecule, which is crucial for understanding intermolecular interactions. nih.gov These computational analyses provide a solid theoretical foundation for predicting the behavior of molecules like this compound in biological systems.

Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Heterocyclic Compounds Note: This data is illustrative and based on compounds structurally related to this compound, as specific data for the title compound is not available in the cited literature.

| Compound Class | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|---|---|---|

| Pyridopyrimidine Derivative | B3LYP/6-311++G(d,p) | -6.53 | -2.53 | 3.99 | 1.99 | 0.25 |

| Pyridine Derivative | B3LYP/6-311++G(d,p) | -6.74 | -3.96 | 2.78 | 1.39 | 0.36 |

| Quinazolin-12-one Derivative | B3LYP/6-31++G(d,p) | -5.98 | -2.15 | 3.83 | 1.91 | 0.26 |

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction. amazonaws.com For derivatives of the cinnoline scaffold, docking studies are instrumental in predicting their binding affinities and modes of interaction with various biological targets, such as enzymes and receptors. nih.govjocpr.com

The process involves preparing the 3D structures of the ligands (e.g., this compound derivatives) and the target protein, often obtained from the Protein Data Bank (PDB). nih.gov Software like AutoDock Vina is commonly used to perform the docking calculations. researchgate.net The results are typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger binding affinity. nih.govchemmethod.com

For example, in studies involving quinoline and quinazolinone analogs, molecular docking has been used to predict their binding to targets like EGFR tyrosine kinase and topoisomerase IIβ. nih.govnih.gov These simulations reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is vital for understanding the mechanism of action and for designing derivatives with improved potency. nih.gov

Table 2: Example Molecular Docking Scores for Related Heterocyclic Compounds Against Various Protein Targets Note: The data presented are for compounds analogous to the cinnoline scaffold and are intended to be representative of the methodology.

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference Compound Score (kcal/mol) |

|---|---|---|---|---|

| Quinazolin-12-one Derivative | PDK1 | -10.44 | Ala162 | -9.49 (Native Ligand) |

| Quinazoline-4(3H)-one Hybrid | VEGFR2 | -12.407 | Cys919, Asp1046 | N/A |

| 4-Anilino Quinazoline (B50416) Derivative | EGFR (1M17) | -7.46 | Met769, Thr766 | -3.84 (Erlotinib) |

| Thiazolidinone Derivative | EGFR (1M17) | -137.813 (MolDock Score) | Met769, Lys728 | -119.354 (Imatinib) |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. plos.orgnih.gov Following molecular docking, the most promising ligand-target complexes are often subjected to MD simulations to validate the docking results and assess the stability of the interactions. mdpi.comnih.gov

During an MD simulation, the movements of atoms in the system are calculated over a specific period, typically nanoseconds. plos.orgmdpi.com Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein and ligand provides a measure of the complex's structural stability throughout the simulation; a stable RMSD value suggests that the complex has reached equilibrium. plos.orgmdpi.com The RMSF indicates the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by ligand binding. nih.gov These simulations confirm whether the key interactions observed in docking, such as hydrogen bonds, are maintained over time. nih.gov

Table 3: Representative MD Simulation Parameters for Ligand-Protein Complexes of Related Compounds Note: This table illustrates typical results from MD simulations on systems similar to this compound complexes.

| Compound Class | Protein Target | Simulation Time (ns) | Average Protein RMSD (nm) | Key Interaction Stability |

|---|---|---|---|---|

| Pteridinone Derivative | PLK1 | 50 | ~0.30 | Stable in active site |

| Indeno[1,2-b]pyrrol-4(1H)-one Derivative | SARS-CoV-2 Mpro | 100 | Fluctuates, stabilizes at 53 ns | Stable in binding pocket |

| Quinazolin-4(3H)-one Hybrid | VEGFR1/2 | Not Specified | 1-2 Å | H-bonds maintained >90% of simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov

In a 3D-QSAR study, a set of molecules with known activities is aligned based on a common scaffold. nih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA also considers hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The resulting models are validated internally (e.g., using the cross-validation coefficient, Q²) and externally (using a test set of compounds, R²pred) to ensure their predictive power. mdpi.comnih.gov The models are often visualized as contour maps, which highlight the regions around the molecule where modifications to steric, electrostatic, or other properties are likely to increase or decrease activity, thereby guiding the design of more potent compounds. unar.ac.id

Table 4: Statistical Parameters for 3D-QSAR Models of Related Compound Series Note: This data is representative of QSAR studies on analogous heterocyclic systems.

| Compound Series | Model Type | Q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | R²pred (External Validation) |

|---|---|---|---|---|

| Quinazoline-4(3H)-one Analogs | CoMFA | 0.570 | 0.855 | 0.657 |

| Quinazoline-4(3H)-one Analogs | CoMSIA | 0.599 | 0.895 | 0.681 |

| Pteridinone Derivatives | CoMFA | 0.67 | 0.992 | 0.683 |

| Pteridinone Derivatives | CoMSIA | 0.69 | 0.974 | 0.758 |

| Styrylquinoline Derivatives | CoMFA | 0.601 | Not Specified | Not Specified |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. researchgate.net For a scaffold like this compound, virtual libraries of derivatives can be designed by systematically modifying various positions on the core structure. acs.org

These virtual libraries are then screened against a specific protein target using molecular docking. nih.govacs.org The compounds are ranked based on their docking scores and other parameters, and the top-ranking "hits" are selected for further investigation, which may include more detailed computational analysis or progression to chemical synthesis and biological testing. researchgate.net Structure-based virtual library design leverages the 3D structure of the target's binding site to create compounds with complementary shapes and chemical features, enhancing the probability of discovering potent inhibitors. acs.org This strategy accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Biological and Pharmacological Activities of 3 Phenyl 1h Cinnolin 4 One Derivatives: Mechanistic Insights and Structure Activity Relationships

Anti-Infective Activities

Derivatives of 3-phenyl-1H-cinnolin-4-one have been investigated for their potential to combat various infectious agents, including bacteria, fungi, and parasites.

Cinnoline (B1195905) derivatives have shown promise as antibacterial agents. For instance, a series of 7-chloro-6-fluoro-3-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-ones were synthesized and evaluated for their antibacterial properties. nih.gov Among these, certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Structure-activity relationship studies have revealed that the nature and position of substituents on the cinnoline and phenyl rings play a crucial role in determining antibacterial efficacy. For example, the introduction of a pyrazoline moiety at the 3-position of the cinnoline ring has been explored. nih.gov In some cases, compounds bearing a halogen substituent, such as chlorine, on the cinnoline nucleus have demonstrated potent antibacterial activity. researchgate.net Specifically, 6-chloro substituted compounds were found to be particularly effective when compared to the standard drug norfloxacin. researchgate.net

Furthermore, the synthesis of pyrazolo[4,3-c]cinnoline derivatives has yielded compounds with dual anti-inflammatory and antibacterial activities. nih.govijper.org Compound 4i from one study, a fluorocinnoline derivative, showed notable antibacterial properties against E. coli, P. aeruginosa (Gram-negative), and S. aureus (Gram-positive). ijper.org Another compound, 4b , emerged as a promising dual anti-inflammatory and antibacterial agent. nih.govijper.org

The antibacterial potential of carbethoxycinnolines has also been described, with many showing moderate to good activity against E. coli, S. typhii, P. aeruginosa, and K. pneumonia. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives This table is interactive. Users can sort and filter the data.

| Compound ID | Structure/Substitution | Target Bacteria | Activity | Reference |

| 7-chloro-6-fluoro-3-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one | Varies | Gram-positive and Gram-negative | Significant | nih.gov |

| 6-chloro substituted cinnoline | 6-Chloro | Not specified | Potent | researchgate.net |

| Compound 4i | Fluorocinnoline derivative | E. coli, P. aeruginosa, S. aureus | Significant | ijper.org |

| Compound 4b | Pyrazolo[4,3-c]cinnoline derivative | Not specified | Good | nih.govijper.org |

| Carbethoxycinnolines | Varies | E. coli, S. typhii, P. aeruginosa, K. pneumonia | Moderate to good | nih.gov |

Several this compound derivatives have demonstrated significant antifungal activity. For example, pyrazole-based cinnoline derivatives have been synthesized and shown to possess notable antifungal properties. researchgate.net One particular derivative, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be highly potent against various pathogenic fungi. researchgate.net

The structure-activity relationship for antifungal activity often parallels that of antibacterial activity, with halogen substituents playing a key role. researchgate.net For instance, in a series of cinnoline derivatives, those with a 7-chloro substitution on a thiophene-containing cinnoline and a 6-chloro substitution on a furan-containing cinnoline were the most potent antifungal agents against C. albicans and A. niger. researchgate.net In general, halogen-substituted compounds were more active than those with methyl or nitro groups. researchgate.net

The antifungal activity of newly synthesized thienopyridazine derivatives, derived from 9-aminodibenzo[f,h]thieno[2,3-c]cinnoline-8-carbonitrile, was evaluated against A. fumigatus and C. albicans, showing potential antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives This table is interactive. Users can sort and filter the data.

| Compound/Derivative | Structure/Substitution | Target Fungi | Activity | Reference |

| 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide | Pyrazole-based | Various pathogenic fungi | Potent | researchgate.net |

| 7-chloro substituted cinnoline thiophene (B33073) derivative | 7-Chloro | C. albicans, A. niger | Potent | researchgate.net |

| 6-chloro substituted cinnoline furan (B31954) derivative | 6-Chloro | C. albicans, A. niger | Potent | researchgate.net |

| Thienopyridazine derivatives | Derived from 9-aminodibenzo[f,h]thieno[2,3-c]cinnoline-8-carbonitrile | A. fumigatus, C. albicans | Potential | nih.gov |

While the broader class of cinnoline derivatives has been investigated for antimalarial properties, specific data on this compound derivatives is limited in the provided search results. However, some studies highlight the potential of cinnoline-based compounds in this area. For instance, pyrazole-based cinnoline derivatives have been synthesized and evaluated for their activity against the protozoan parasite P. falciparum. researchgate.net Specifically, the compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide showed promising activity. researchgate.net

The general importance of the cinnoline scaffold in developing antimalarial agents is recognized, but detailed SAR studies focusing on the this compound core are not extensively covered in the available literature. researchgate.netijper.org

Information regarding the anthelmintic activity of this compound derivatives is sparse in the provided search results. One study mentions the synthesis of substituted cinnoline benzimidazole (B57391) derivatives and the evaluation of their anthelmintic potency. pnrjournal.com However, the specific structures and their direct relation to the this compound core are not detailed. The general synthesis involved creating 7-chloro substituted 4-aminocinnoline-3-carboxamides which were then reacted to form the final benzimidazole derivatives. pnrjournal.com

Anti-inflammatory and Analgesic Activities and SAR

Derivatives of this compound have been a significant focus of research for their anti-inflammatory and analgesic potential. Cinnopentazone is a known anti-inflammatory drug with a cinnoline core. ijper.org

A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema method. nih.gov Several of these compounds, including 5a and 5d , demonstrated good anti-inflammatory activity, with inhibition percentages of 58.50% and 55.22%, respectively. nih.gov Another study on fluorocinnoline derivatives also identified compounds with promising anti-inflammatory activity. ijper.org Compounds 4d and 4l from this series showed reduced ulcerogenic and lipid peroxidation activity compared to the standard drug naproxen. nih.govijper.org Docking studies of these two compounds with the COX-2 enzyme also indicated a strong binding profile. nih.gov

In terms of analgesic activity, some pyrazolone-based hydrazone derivatives have been evaluated. ipinnovative.com Compounds 3b , 3f , and 3g showed significant protection against acetic acid-induced writhings, with the compound bearing an electronegative group at the 4th position of the phenyl ring exhibiting good analgesic effect. ipinnovative.com

Table 3: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives This table is interactive. Users can sort and filter the data.

| Compound ID | Derivative Type | Activity | Key Findings | Reference |

| 5a | Pyrazolo[4,3-c]cinnoline | Anti-inflammatory | 58.50% inhibition | nih.gov |

| 5d | Pyrazolo[4,3-c]cinnoline | Anti-inflammatory | 55.22% inhibition | nih.gov |

| 4d | Fluorocinnoline | Anti-inflammatory | Promising activity, reduced ulcerogenicity | nih.govijper.org |

| 4l | Fluorocinnoline | Anti-inflammatory | Promising activity, reduced ulcerogenicity | nih.govijper.org |

| 3b | Pyrazolone (B3327878) hydrazone | Analgesic | 74.92% protection | ipinnovative.com |

| 3f | Pyrazolone hydrazone | Analgesic | 66.26% protection | ipinnovative.com |

| 3g | Pyrazolone hydrazone | Analgesic | 67.84% protection | ipinnovative.com |

Antitumor and Anticancer Activities

The cinnoline scaffold is recognized for its potential in the development of anticancer agents. ijper.org While the provided search results offer more information on related heterocyclic systems like quinazolines and quinolines, they suggest that cinnoline derivatives are also a promising area of investigation for antitumor therapies.

For instance, the antiproliferative activity of certain cinnoline derivatives has been evaluated against various human cancer cell lines. ijper.org However, specific details on the structure-activity relationships of this compound derivatives in the context of anticancer activity are not extensively detailed in the provided search results. The broader class of quinazoline (B50416) derivatives, which are structurally similar to cinnolines, has been widely studied for anticancer effects, with SAR studies indicating that substitutions at various positions can significantly influence their potency against different cancer cell lines. mdpi.com

Activities Related to Central Nervous System (CNS)

In addition to their anticancer properties, derivatives of this compound have shown potential in treating CNS disorders. ijariit.com

Several cinnoline and quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. ijariit.comresearchgate.netnih.gov Some of these compounds have demonstrated moderate to significant activity in preclinical models of epilepsy, such as the maximal electroshock-induced seizure and subcutaneous pentylenetetrazole tests. researchgate.net For example, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown notable anticonvulsant effects. nih.gov

The potential antidepressant activity of cinnoline derivatives has also been explored. ijariit.comscholarsresearchlibrary.com Certain 1-(2-dialkylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnolines have shown activity in tests used to characterize antidepressants. ijariit.com Additionally, a series of 3-phenyl-1-indanamines, which share some structural features, were found to be potent inhibitors of dopamine, norepinephrine, and serotonin (B10506) uptake, a key mechanism of action for many antidepressant drugs. nih.gov

Anxiolytic Activity

Cinnoline derivatives are recognized for their diverse pharmacological effects, which include anxiolytic, sedative, and antidepressant properties. mdpi.comijariit.com The anxiolytic potential of this scaffold is linked to its interaction with the central nervous system. Specific substituted cinnoline derivatives have been developed as modulators of the GABA-A receptor, which is a primary target for anxiolytic drugs. google.comgoogle.com The gamma-aminobutyric acid (GABA) system is the main inhibitory neurotransmitter system in the brain, and its modulation can produce calming effects. google.com Patents have disclosed cinnoline-based compounds for the treatment of anxiety disorders, among other neurological conditions. google.comgoogle.com For instance, certain 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline derivatives have demonstrated sedative properties in experimental tests. ijariit.com This line of research highlights the potential of the cinnoline core structure in the development of new agents for managing anxiety-related conditions through mechanisms involving the GABAergic system. mdpi.comgoogle.com

Inhibition of Specific Biological Targets

Human Neutrophil Elastase Inhibition

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in inflammatory diseases through its degradation of extracellular matrix proteins. nih.govnih.gov Consequently, inhibitors of HNE are promising therapeutic agents. nih.gov A series of inhibitors featuring the cinnoline scaffold has been synthesized and evaluated, demonstrating notable HNE inhibitory activity. nih.govnih.gov

Analysis of the mechanism revealed that these cinnoline derivatives act as reversible competitive inhibitors of HNE. nih.gov Molecular docking studies have identified two main interaction modes. For molecules with the cinnolin-4(1H)-one scaffold, the catalytic Ser195 hydroxyl group of HNE attacks the amido moiety of the inhibitor. nih.gov In contrast, for cinnoline derivatives with an ester group at the C-4 position, the ester function becomes the point of attack for Ser195. nih.gov

While these compounds showed slightly lower potency compared to previously reported N-benzoylindazoles, they possessed greater stability in aqueous solutions. nih.gov The most potent compound from this series, a 1-(3-methylbenzoyl)-3-phenylcinnolin-4(1H)-one derivative, exhibited a strong balance of inhibitory activity and chemical stability. nih.gov

| Compound | Description | IC50 (nM) | Stability (t1/2, min) | Mechanism of Action |

|---|

| 18a | 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one scaffold | 56 | 114 | Reversible Competitive Inhibitor |

Siderophore Biosynthesis Enzyme Inhibition (e.g., for Mycobacterium tuberculosis)

The survival and virulence of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, are dependent on its ability to acquire iron from the host. researchgate.net This process relies on the biosynthesis of high-affinity iron chelators known as siderophores, specifically mycobactins. researchgate.netnih.gov A key enzyme in this pathway, MbtA (mycobacterial salicylate (B1505791) ligase), catalyzes the first committed step and is absent in humans, making it an attractive target for new anti-tuberculosis drugs. researchgate.netnih.gov

Researchers have designed cinnolinone nucleoside analogues to mimic the natural substrate of MbtA. researchgate.net These analogues successfully replaced the acidic acyl-sulfamate functional group of the parent antibiotic with a more stable sulfonamide linkage, which was intended to improve metabolic stability and membrane permeability. researchgate.netnih.govmdpi.com

One of the most active compounds, a conformationally constrained cinnolinone nucleoside analogue, demonstrated potent inhibition of MbtA in the low nanomolar range and exhibited significant antimycobacterial activity under iron-deficient conditions by blocking the production of siderophores in whole Mtb cells. mdpi.comresearchgate.netmdpi.com The ability of salicylic (B10762653) acid to counteract the compound's effect further confirmed its mechanism of action. researchgate.net This specific analogue also showed improved pharmacokinetic properties, including a seven-fold enhancement in volume of distribution and a two-fold greater oral bioavailability compared to the parent compound. researchgate.net

| Compound | Target | Apparent Ki (nM) | MIC in iron-deficient media (µM) | Key Feature |

|---|

| Analogue 5 | MbtA | 12 | 2.3 | Conformationally constrained cinnolinone-3-sulfonamide group |

Bacterial Efflux Pump Inhibition

Bacterial efflux pumps are a major mechanism of antimicrobial resistance, as they actively expel antibiotics from the cell, reducing their efficacy. nih.govmdpi.comdntb.gov.ua Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the activity of conventional antibiotics. nih.govmdpi.com The cinnoline scaffold has been explored for this purpose, leading to the development of patented compounds designed to combat drug-resistant bacteria. nih.gov

One invention describes cinnoline derivatives with polybasic functionalities as potent EPIs. nih.gov These compounds are intended to be used in combination with an antibacterial agent, such as levofloxacin, to treat or prevent bacterial infections. nih.gov By inhibiting the efflux pumps, these cinnoline derivatives can enhance the potency of the co-administered antibiotic, offering a strategy to overcome resistance in various pathogens. nih.gov While specific derivatives of this compound were not detailed in the available abstracts, the patent highlights the utility of the broader cinnoline class in developing therapies against resistant bacterial strains. nih.govzenodo.org

Exploration of Novel Pharmacological Targets and Mechanisms of Action

The versatility of the cinnoline scaffold has led to its investigation against a range of other novel pharmacological targets, indicating its potential to yield drugs for various diseases. researchgate.netpnrjournal.com

Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is highly expressed in the brain's striatum and is a key regulator of cyclic nucleotide signaling. nih.gov Inhibitors of PDE10A are being explored as treatments for psychosis in schizophrenia and for movement disorders like Huntington's disease. nih.govnih.gov Several 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline derivatives have been identified as highly potent and selective PDE10A inhibitors, with some compounds showing IC50 values in the low nanomolar range (e.g., 1.52 nM) and over 1000-fold selectivity compared to other phosphodiesterase subtypes. nih.govnih.gov

Kinase Inhibition: Several kinases involved in cancer and autoimmune diseases have been identified as targets for cinnoline derivatives.

Ataxia-telangiectasia mutated (ATM) Kinase: 1,3-dihydroimidazo[4,5-c]cinnoline-2-one derivatives have been patented as modulators of ATM kinase, a crucial enzyme in the DNA damage response, for the treatment of cancer. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is implicated in autoimmune disorders like rheumatoid arthritis. Cinnoline derivatives, including certain 4-aminocinnoline-3-carboxamides, have been patented and reported as BTK inhibitors. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: In the search for new anticancer agents, novel cinnoline derivatives have been designed to inhibit EGFR tyrosine kinase, with some compounds showing potent inhibitory activity. nih.gov

Other Targets:

Topoisomerases: These enzymes are critical for DNA replication and are established targets for cancer therapy. Cinnoline derivatives have been shown to function as topoisomerase inhibitors, inducing apoptosis in cancer cell lines. nih.govjocpr.com

DNA Gyrase: The bacterial enzyme DNA Gyrase, subunit B (GyrB), is a target for antibacterial agents. Cinnoline derivatives have been identified through molecular docking studies as potential inhibitors of this enzyme.

Vanilloid Receptor Subtype 1 (TRPV1): A urea (B33335) derivative incorporating a cinnoline nucleus was evaluated as an antagonist for the TRPV1 receptor, which is involved in pain and inflammation pathways. nih.gov

This continued exploration underscores the significant contribution of the cinnoline framework to the discovery of lead compounds with diverse and valuable pharmacological activities. researchgate.net

Applications of 3 Phenyl 1h Cinnolin 4 One Beyond Medicinal Chemistry

Agrochemical Applications

The cinnoline (B1195905) scaffold is a recognized pharmacophore in the development of agrochemicals, with derivatives showing activity as pollen suppressants, herbicides, and fungicides. ijper.orgepo.org The presence of the phenyl group at the 3-position can significantly influence this biological activity.

Certain derivatives of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a promising class of pollen suppressants, particularly for wheat (Triticum aestivum L.). ijper.orgacs.org These compounds function as chemical hybridizing agents by inhibiting the formation of viable pollen without otherwise harming the plant, which is a crucial process for developing hybrid crops. epo.org The effectiveness of these compounds is often linked to the substitution pattern on the phenyl ring. epo.orgresearchgate.net

A study on the synthesis and pollen suppressant activity of phenylcinnoline-3-carboxylic acids revealed that the nature and position of substituents on the phenyl ring are critical for activity. acs.org

Table 1: Pollen Suppressant Activity of 1-Phenyl-4-oxo-cinnoline-3-carboxylic Acid Derivatives

| Phenyl Ring Substituent | Observed Pollen Suppressant Activity | Reference |

|---|---|---|

| Unsubstituted Phenyl | Found to have pollen suppressant properties. | acs.org |

| Halogen (e.g., Chloro, Fluoro) | Generally enhances activity. | epo.org |

| Trihalomethyl (e.g., CF3) | Often leads to superior pollen suppression. | epo.org |

This table is generated based on findings from referenced articles.

The cinnoline framework is also a key feature in the design of novel herbicides. researchgate.net A recent patent application describes a series of herbicidal cinnoline derivatives with a general structure that includes an optionally substituted phenyl group at the R1 position, which corresponds to the 3-phenyl-1H-cinnolin-4-one scaffold. justia.com These compounds are designed to control weeds in various crops. The herbicidal efficacy is highly dependent on the substituents on the phenyl ring.

Table 2: Herbicidal Activity of Substituted this compound Derivatives

| Phenyl Ring Substituent (at R1) | Herbicidal Efficacy | Reference |

|---|---|---|

| 4-(trifluoromethoxy)phenyl | Noted for herbicidal properties. | justia.com |

| 4-chlorophenyl | Demonstrates herbicidal activity. | justia.com |

| 3,4-dimethoxyphenyl | Shows herbicidal potential. | justia.com |

This table is generated based on data from the referenced patent.

The fungicidal properties of cinnoline derivatives have also been an area of investigation. rroij.comnih.gov While specific data on this compound is limited, related structures show promising results. For instance, a series of 6-hydroxycinnolines demonstrated potent in vitro antifungal activity against various fungal species, including Candida krusei and Aspergillus niger. ijper.orgmdpi.com The introduction of halogen substituents on the cinnoline ring has been shown to result in potent antimicrobial activity. nih.gov Furthermore, a review highlighted that certain cinnoline compounds were developed as agrochemical fungicides. researchgate.net

Materials Science and Dye Applications

The conjugated system of the cinnoline ring makes it an interesting candidate for applications in materials science, particularly in the development of dyes and fluorescent materials. mdpi.com

Research into 6-aryl-4-azidocinnolines, which share the core cinnoline structure, has provided insights into their photophysical properties. These compounds were found to exhibit weak fluorescence. Interestingly, the conversion of the azido (B1232118) group into a triazole ring resulted in the complete quenching of fluorescence, a phenomenon that could be exploited in the design of fluorescent probes or sensors. mdpi.com

Table 3: Fluorescent Properties of 6-Aryl-4-azidocinnoline Derivatives

| Aryl Substituent at Position 6 | Fluorescence Quantum Yield (QY) | Reference |

|---|---|---|

| 4-methoxyphenyl | Highest QY in the series (though still <1%) | mdpi.com |

This table is generated based on findings from the referenced article.

Additionally, the synthesis of novel tricyclic cinnoline derivatives has been reported, with their spectroscopic properties being a key area of study, suggesting their potential as dyes. researchgate.net The development of small molecules containing a 1,2,3-triazolo[4,5-c]cinnoline scaffold has also been explored for their potential use as versatile fluorescent probes in optical imaging. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthesis for Chiral 3-phenyl-1H-cinnolin-4-one Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. wikipedia.org While many biological evaluations of this compound derivatives have been conducted on racemic mixtures, the future of this research lies in the development of asymmetric synthetic routes to produce specific stereoisomers.

The creation of chiral centers in the cinnolinone scaffold can be achieved through various strategies. One approach involves the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to direct the stereochemical outcome of key bond-forming reactions. numberanalytics.comlibretexts.org For instance, chiral Brønsted acids have been effectively used in the synthesis of other nitrogen-containing heterocycles like 2,3-dihydroquinazolinones, achieving high yields and excellent enantioselectivity. researchgate.net Similarly, peptide-catalyzed atroposelective bromination has been successfully applied to 3-arylquinazolin-4(3H)-ones, indicating the potential for creating axial chirality in related systems. nih.gov Another promising method is chiral pool synthesis, which utilizes readily available chiral starting materials to construct the target molecule. wikipedia.org The development of such enantioselective methods for this compound derivatives will be crucial for investigating the specific interactions of each enantiomer with biological targets, potentially leading to drugs with greater potency and fewer side effects. The use of chiral solvents is also an emerging strategy that could offer a simpler route to creating chiral metal catalysts for these types of syntheses. acs.org

Integration of Artificial Intelligence and Machine Learning in Cinnolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and cinnolinone research is poised to benefit significantly from these computational tools. nih.gov These technologies can accelerate the identification of promising lead compounds, predict their biological activities, and optimize their properties, thereby reducing the time and cost of drug development.

One of the key applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For cinnolinone derivatives, QSAR models could be trained on existing experimental data to predict the anticancer, anti-inflammatory, or antimicrobial activity of novel, unsynthesized analogs. This would allow researchers to prioritize the synthesis of the most promising candidates. For example, a hypothetical QSAR model for anticancer activity could be developed as illustrated in the table below.

| Machine Learning Model | Training Set (R²) ** | Test Set (R²) ** | Key Molecular Descriptors |

| Random Forest | 0.92 | 0.85 | Molecular Weight, LogP, Number of Hydrogen Bond Donors |

| Support Vector Machine | 0.88 | 0.82 | Topological Polar Surface Area, Number of Aromatic Rings |

| Gradient Boosting | 0.94 | 0.87 | Electrostatic and Steric Fields, Hydrophobic Interactions |

This table is illustrative and represents a potential application of AI/ML in cinnolinone research.

Elucidation of Complex Biological Pathways Modulated by Cinnolinones

While initial studies have identified promising biological activities for this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is required. Future research will focus on elucidating the complex biological pathways and signaling cascades that are modulated by these compounds.

Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, will play a crucial role in this endeavor. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells treated with cinnolinone derivatives, researchers can identify the key pathways affected. For instance, studies on related compounds have shown that their anticancer effects may stem from the downregulation of survival proteins like survivin and the activation of apoptotic pathways involving caspase-3. mdpi.com It is known that some cinnoline (B1195905) derivatives modulate signaling pathways involved in cell proliferation and apoptosis. evitachem.com

Pathway analysis tools can then be used to interpret these large datasets and pinpoint specific signaling nodes, such as the Ras-MAPK pathway, which is often dysregulated in cancer. google.com Understanding these intricate interactions will not only provide a more complete picture of how cinnolinones exert their therapeutic effects but also help in identifying biomarkers for patient stratification and predicting potential side effects.

Expanding the Scope of Non-Medicinal Applications

The unique chemical and physical properties of the cinnoline scaffold extend its potential utility beyond the realm of medicine. Emerging research is beginning to explore the application of this compound and its derivatives in materials science and agrochemicals.

In the field of materials science , cinnoline derivatives are being investigated for their potential use in organic electronics. ontosight.airesearchgate.net Their conjugated π-systems make them suitable candidates for components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). google.comresearchgate.net The ability to tune their electronic properties through chemical modification could lead to the development of novel materials for flexible displays, sensors, and other advanced electronic devices. researchgate.net

In agrochemicals , cinnoline derivatives have shown promise as active ingredients in pesticides. ontosight.aiagbioforum.org Research has indicated their potential as bactericides and fungicides, offering new chemical scaffolds to combat crop diseases. nih.gov The development of nanoemulsion-based formulations could further enhance the efficacy and environmental safety of cinnolinone-based agrochemicals by improving their solubility and bioavailability. researchgate.net

| Application Area | Specific Use | Relevant Properties |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | High thermal stability, electron affinity, tunable electronic properties google.com |

| Organic Field-Effect Transistors (OFETs) | High planarity, extended conjugation researchgate.net | |

| Agrochemicals | Fungicides | Antifungal activity nih.gov |

| Bactericides | Antibacterial activity nih.gov | |

| Pollen Suppressants | Plant growth regulation researchgate.net |

Design of Targeted Delivery Systems for Cinnolinone-based Compounds

To maximize the therapeutic index of this compound-based drugs—enhancing their efficacy while minimizing systemic toxicity—the development of targeted delivery systems is a critical future direction. These advanced formulations aim to deliver the active compound specifically to the site of action, such as a tumor or an inflamed tissue.

Nanoparticle-based delivery systems offer a versatile platform for encapsulating cinnolinone derivatives. dpma.de Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can protect the drug from premature degradation, improve its solubility, and prolong its circulation time. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on cancer cells, leading to active targeting.

Another promising strategy is the prodrug approach . researchgate.netrsc.org In this method, the active cinnolinone is chemically modified with a promoiety to create an inactive precursor. This prodrug is designed to be stable in the systemic circulation and to release the active drug only upon reaching the target tissue, often through cleavage by specific enzymes that are abundant in that microenvironment. nih.gov This approach can improve the pharmacokinetic profile of the drug and reduce off-target effects. rsc.org The combination of nanoparticle encapsulation with a prodrug strategy could offer a synergistic approach to targeted and controlled drug release. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenyl-1H-cinnolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, a Friedländer-type reaction using o-aminophenyl ketones with β-keto esters may yield the cinnolinone core. Key parameters include solvent choice (e.g., ethanol for solubility), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Diagnostic peaks include the NH proton (δ 12.5–13.0 ppm, broad singlet) and carbonyl carbon (δ 175–180 ppm). Aromatic protons in the phenyl and cinnolinone rings appear as multiplets (δ 7.2–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the lactam structure .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₃H₁₀N₂O), with fragmentation patterns indicating loss of phenyl or carbonyl groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions, identifying reactive sites. For example, the C-4 carbonyl group exhibits high electrophilicity, making it susceptible to nucleophilic attack. Solvent effects (polar aprotic vs. protic) can be modeled using the Polarizable Continuum Model (PCM) to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine for baseline inhibition).

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Batch Variability Analysis : Characterize compound purity (HPLC ≥98%) and confirm tautomeric stability (via pH-dependent UV-Vis) to rule out structural degradation .

Q. What molecular targets are implicated in the anticancer activity of this compound derivatives?

- Methodological Answer : Preliminary studies suggest inhibition of PI3K/AKT/mTOR pathways due to structural similarity to known kinase inhibitors. Target validation involves:

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits.

- Molecular Docking : Align the cinnolinone core with ATP-binding pockets (e.g., PDB 1E7X for PI3Kγ) to predict binding modes.

- CRISPR Knockout : Confirm target dependency by silencing candidate kinases in cell viability assays .

Methodological Challenges & Solutions

Q. How to address low solubility of this compound in aqueous buffers for in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to stabilize suspensions.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the NH position, reversible under physiological conditions .

Q. What analytical approaches distinguish tautomeric forms of this compound in solution?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes